molecular formula C13H9N3O2 B8401546 4-Nitro-2-(pyridin-2-ylethynyl)aniline

4-Nitro-2-(pyridin-2-ylethynyl)aniline

Cat. No.: B8401546
M. Wt: 239.23 g/mol
InChI Key: PNPMRYAWQBGWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(pyridin-2-ylethynyl)aniline is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-nitro-2-(2-pyridin-2-ylethynyl)aniline

InChI

InChI=1S/C13H9N3O2/c14-13-7-6-12(16(17)18)9-10(13)4-5-11-3-1-2-8-15-11/h1-3,6-9H,14H2

InChI Key

PNPMRYAWQBGWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2-iodo-4-nitroaniline (3.0 g, 11 mmol) in DMF (60 mL) and Et3N (60 mL) was added 2-ethynylpyridine (3.0 g, 45 mmol), Pd(PPh3)2Cl2 (600 mg) and CuI (200 mg) under N2. The reaction mixture was stirred at 60° C. for 12 h. The mixture was diluted with water and extracted with dichloromethane (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuum. The residue was purified by chromatography on silica gel (5-10% ethyl acetate/petroleum ether) to afford 4-nitro-2-(pyridin-2-ylethynyl)aniline (1.5 g, 60%). 1H NMR (300 MHz, CDCl3) δ 8.60 (s, 1H), 8.13 (d, J=2.1 Hz, 1H), 7.98 (d, J=1.8, 6.9 Hz, 1H), 7.87-7.80 (m, 2H), 7.42-7.39 (m, 1H), 7.05 (brs, 2H), 6.80 (d, J=6.9 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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